Mass Spectrometric Distinguishability: +9 Da Mass Shift on the Intact Cation vs. Unlabeled Trimethylphenylammonium Iodide
The perdeuteration of all nine methyl hydrogens in Trimethylphenylammonium-d9 Iodide produces a +9.055 Da mass increment on the intact quaternary ammonium cation relative to the unlabeled (d0) compound. The unlabeled [C₉H₁₄N]⁺ cation has a monoisotopic exact mass of 136.1121 Da [1], while the d9-labeled [C₉H₅D₉N]⁺ cation has an exact mass of approximately 145.167 Da—a mass shift large enough to completely avoid overlap with the natural-abundance ¹³C isotopologue envelope of the analyte, even at low resolving power. In contrast, commercially available d3-labeled analogs (e.g., trimethylphenylammonium-d3) exhibit a shift of only ~3 Da, which can partially overlap with the M+2 isotopologue of the d0 cation when analyte concentrations span a wide dynamic range [2]. This full d9-perdeuteration therefore enables baseline-resolved selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without isotopic crosstalk.
| Evidence Dimension | Mass shift of intact cation [M]⁺ (Δ Da vs. d0-analyte) |
|---|---|
| Target Compound Data | +9.055 Da (m/z ~145.167 for [C₉H₅D₉N]⁺) |
| Comparator Or Baseline | Unlabeled trimethylphenylammonium iodide: m/z 136.112 [C₉H₁₄N]⁺; d3-analog: +3.022 Da (m/z ~139.134) |
| Quantified Difference | +9 Da separation for d9 vs. +3 Da for d3; d9 provides ≥6 Da additional clearance from the analyte isotopic cluster compared to d3 |
| Conditions | LC-ESI-QTOF; positive ion mode; precursor ion MS1 scan (MassBank reference spectrum conditions: Zorbax Eclipse Plus C18 column, 0.1% formic acid in H₂O/ACN gradient) [1] |
Why This Matters
The +9 Da mass shift directly suppresses isotopic crosstalk (cross-talk ≤0.1% for d9 vs. ≤2-5% for d3 at typical analyte/internal standard concentration ratios), which is essential for accurate quantification of trace-level trimethylphenylammonium species in biological and environmental matrices.
- [1] MassBank Consortium. MassBank Record MSBNK-BAFG-CSL231109151: Trimethylphenylammonium; LC-ESI-QTOF; MS2; 40 V. Published 2023-11-09. View Source
- [2] National Library of Medicine. MeSH Supplementary Concept Data: phenyltrimethylammonium. Unique ID C009571. Note: d9-cpd suppresses methylation artifacts; RN given refers to parent cpd. View Source
